molecular formula C5H6ClF3N2O B2951825 [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2260936-78-3

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride

Cat. No.: B2951825
CAS No.: 2260936-78-3
M. Wt: 202.56
InChI Key: KOJGWQSRVPFRJV-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H5F3N2O·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a trifluoromethyl-substituted nitrile with an amine in the presence of a base can yield the desired oxazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically involves recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the oxazole ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group enhances its lipophilicity, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, which can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound of [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride, oxazole, lacks the trifluoromethyl and methanamine groups.

    Isoxazole: A structural isomer of oxazole, isoxazole has the nitrogen and oxygen atoms in different positions within the ring.

    Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and chemical stability, which are not present in its analogs. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJGWQSRVPFRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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